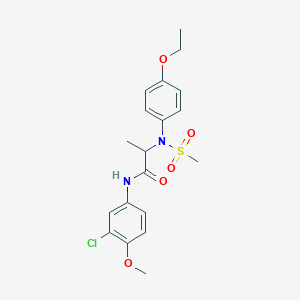
methyl N-(2,5-dichlorobenzoyl)leucinate
Vue d'ensemble
Description
Methyl N-(2,5-dichlorobenzoyl)leucinate, also known as MDL, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of leucine and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
Methyl N-(2,5-dichlorobenzoyl)leucinate binds to the active site of enzymes and proteins, inhibiting their activity. This compound has been shown to be particularly effective in inhibiting the activity of serine proteases, which play a key role in a variety of biological processes. methyl N-(2,5-dichlorobenzoyl)leucinate has also been shown to interact with other types of enzymes and proteins, including kinases and phosphatases.
Biochemical and Physiological Effects:
methyl N-(2,5-dichlorobenzoyl)leucinate has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of enzyme activity, and the alteration of protein structure and function. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl N-(2,5-dichlorobenzoyl)leucinate in lab experiments is its specificity for certain types of enzymes and proteins. This compound has been shown to be particularly effective in inhibiting the activity of serine proteases, making it a useful tool for studying these enzymes. However, one limitation of using methyl N-(2,5-dichlorobenzoyl)leucinate is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on methyl N-(2,5-dichlorobenzoyl)leucinate, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the investigation of its effects on other types of enzymes and proteins, and the development of new methods for synthesizing and characterizing this compound. Further research is needed to fully understand the potential applications of methyl N-(2,5-dichlorobenzoyl)leucinate in scientific research and drug development.
Conclusion:
In conclusion, methyl N-(2,5-dichlorobenzoyl)leucinate is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of enzyme activity, and the alteration of protein structure and function. While there are some limitations to using methyl N-(2,5-dichlorobenzoyl)leucinate in lab experiments, this compound has many potential applications in the development of new drugs and the study of biological processes. Future research on methyl N-(2,5-dichlorobenzoyl)leucinate will be important for advancing our understanding of this compound and its potential uses in scientific research.
Applications De Recherche Scientifique
Methyl N-(2,5-dichlorobenzoyl)leucinate has been studied for its potential use in various scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics. This compound has been shown to be a useful tool for studying the binding of proteins to ligands, as well as for investigating the effects of mutations on protein structure and function.
Propriétés
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-8(2)6-12(14(19)20-3)17-13(18)10-7-9(15)4-5-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZHDYTVKCSQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3977346.png)
acetate](/img/structure/B3977351.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3977354.png)


![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3977394.png)
![4-ethyl-2-methyl-5-{[1-(piperidin-1-ylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3977395.png)


![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)

![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B3977428.png)